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3-(2,3-Dimethylphenyl)pyridin-4-amine

Pim kinase inhibition Oncology Kinase profiling

This specific 3-(2,3-dimethylphenyl)pyridin-4-amine (CAS 1125448-06-7) is non-fungible—the 2,3-dimethyl substitution pattern is critical to its validated multi-kinase inhibition profile (Pim-1 IC50: 0.34–0.78 nM; Pim-2: 0.10–0.38 nM; FLT3 Ki: 1 nM; IRAK4 Ki: 78 nM). Uncharacterized analogs with different aryl substitutions carry substantial selectivity risk. Supplied at ≥98% purity for reproducible results in hematologic malignancy models, kinase selectivity calibration, and SAR anchor-point studies. Save lead time versus custom synthesis.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
CAS No. 1125448-06-7
Cat. No. B1498476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dimethylphenyl)pyridin-4-amine
CAS1125448-06-7
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C2=C(C=CN=C2)N)C
InChIInChI=1S/C13H14N2/c1-9-4-3-5-11(10(9)2)12-8-15-7-6-13(12)14/h3-8H,1-2H3,(H2,14,15)
InChIKeyBPUQOJNSIAPWFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Dimethylphenyl)pyridin-4-amine Procurement Guide: CAS 1125448-06-7 Compound Profile and Scientific Baseline


3-(2,3-Dimethylphenyl)pyridin-4-amine (CAS 1125448-06-7) is a 3-aryl-4-aminopyridine derivative characterized by a central pyridine core substituted at the 3-position with a 2,3-dimethylphenyl group and bearing a primary amine at the 4-position [1]. This scaffold configuration produces a molecular weight of 198.26 g/mol and a relatively planar aromatic architecture with one rotatable bond, resulting in a compact, rigid ligand framework suitable for ATP-binding pocket engagement across multiple kinase families . The compound is commercially available at ≥98% purity from multiple vendors and appears in patent literature as a member of substituted pyridine derivative series targeting various therapeutic kinases [2].

Why 3-(2,3-Dimethylphenyl)pyridin-4-amine Cannot Be Interchanged with Generic 3-Aryl-4-aminopyridine Analogs


Generic substitution within the 3-aryl-4-aminopyridine class is not scientifically defensible due to the extreme sensitivity of kinase selectivity profiles to even minor substituent variations on the pendant phenyl ring. While the core pyridine-amine scaffold provides the hydrogen-bonding framework for ATP pocket binding, the specific 2,3-dimethyl substitution pattern on the phenyl moiety dictates both potency magnitude and isoform selectivity across kinase families [1]. The presence of two methyl groups at the ortho and meta positions relative to the pyridine attachment point introduces steric constraints that differentially affect binding to kinases such as Pim-1/2, FLT3, and IRAK4 versus structurally related kinases like DNMT3A and KDM4A, where the same compound exhibits orders-of-magnitude lower affinity [2]. Consequently, procuring an uncharacterized 3-aryl-4-aminopyridine analog with a different substitution pattern (e.g., 2,4-dimethyl, 3,5-dimethyl, or mono-methyl) introduces substantial risk of altered potency, selectivity, and off-target profiles, making this specific compound non-fungible for applications requiring its validated multi-target kinase inhibition signature [3].

3-(2,3-Dimethylphenyl)pyridin-4-amine Quantitative Differentiation Evidence: Comparator-Based Performance Data


Pim Kinase Inhibitory Potency: Sub-Nanomolar IC50 Values for Pim-1 and Pim-2

This compound demonstrates potent sub-nanomolar inhibition of Pim-1 and Pim-2 kinases, achieving IC50 values comparable to optimized clinical candidates [1]. The measured IC50 of 0.779 nM against Pim-1 and 0.100–0.380 nM against Pim-2 places this compound firmly within the high-potency tier for this kinase family, distinguishing it from weaker 4-aminopyridine analogs that exhibit IC50 values in the micromolar range or lack Pim activity entirely [2]. The assay methodology employs a biotinylated-BAD peptide substrate at Ser112, a physiologically relevant phosphorylation site in the Pim signaling cascade, providing functional relevance beyond simple ATP displacement [1]. This level of potency supports the compound's utility as a tool molecule for dissecting Pim-dependent pathways in hematologic malignancies, where Pim kinases serve as oncogenic drivers downstream of STAT and FLT3 signaling [3].

Pim kinase inhibition Oncology Kinase profiling

IRAK4 Inhibition Profile: 78 nM Ki with Differentiated Selectivity over FLT3 and c-KIT

This compound inhibits interleukin-1 receptor-associated kinase 4 (IRAK4) with a Ki of 78 nM, representing moderate potency suitable for chemical probe applications [1]. Notably, the compound exhibits enhanced selectivity against the related kinase FLT3 (Ki = 1 nM) and c-KIT (Ki = 270 nM), producing a selectivity window of approximately 78-fold for IRAK4 over FLT3 and approximately 3.5-fold for FLT3 over c-KIT [2]. This selectivity pattern differs from many pan-kinase inhibitors that show broader, less discriminating inhibition profiles across these kinases. The differential activity against IRAK4, a key mediator in TLR/IL-1R inflammatory signaling, versus FLT3, a driver in acute myeloid leukemia, makes this compound particularly valuable for dissecting pathway-specific contributions in diseases where both kinases may be implicated, such as certain inflammatory cancers [3].

IRAK4 inhibition Inflammation TLR/IL-1R signaling

Cross-Class Selectivity: Potent Pim/IRAK4/FLT3 Inhibition Contrasts with Weak DNMT3A and KDM4A Activity

A defining feature of this compound is its sharp functional discrimination between kinase families (Pim, IRAK4, FLT3) and epigenetic enzymes (DNMT3A, KDM4A) [1]. While the compound achieves low nanomolar to sub-nanomolar potency against multiple kinases, its activity against the DNA methyltransferase DNMT3A is dramatically reduced, with a Ki of 13.8 μM (13,800 nM)—representing a >10,000-fold loss of potency relative to Pim-2 [2]. Similarly, inhibition of the histone lysine demethylase KDM4A is negligible, with an IC50 of 15.6 μM (15,600 nM) [3]. This cross-class selectivity profile is not universal among 4-aminopyridine derivatives; many compounds in this chemical series show more promiscuous binding across kinase and epigenetic targets. The pronounced selectivity window makes this compound a cleaner tool for interrogating kinase-driven biology without confounding effects from epigenetic pathway modulation, which is particularly valuable in oncology research where both signaling and epigenetic mechanisms contribute to disease progression [4].

Kinase selectivity Epigenetic targets Off-target profiling

3-(2,3-Dimethylphenyl)pyridin-4-amine: Evidence-Backed Research and Industrial Application Scenarios


Pim Kinase-Dependent Oncology Research: Target Validation and Pathway Dissection

This compound serves as a cost-effective chemical probe for validating Pim kinase dependency in hematologic malignancy models [1]. Based on its sub-nanomolar IC50 values against Pim-1 (0.340–0.779 nM) and Pim-2 (0.100–0.380 nM), researchers can confidently employ this molecule at low nanomolar concentrations in cell-based assays to recapitulate the pharmacological effects of proprietary Pim inhibitors [2]. Applications include: testing Pim inhibition sensitivity in FLT3-ITD mutant AML cell lines, where Pim kinases act as downstream effectors; evaluating combination strategies with FLT3 inhibitors or standard-of-care chemotherapeutics; and generating target engagement data to support internal Pim inhibitor drug discovery programs. The compound's commercial availability at ≥98% purity from multiple vendors ensures reproducibility and reduces lead times compared to custom synthesis of proprietary tool compounds .

IRAK4-FLT3 Dual Kinase Profiling: Inflammatory Signaling and Myeloid Malignancy Models

The compound's balanced activity against IRAK4 (Ki = 78 nM) and FLT3 (Ki = 1 nM) enables simultaneous interrogation of inflammatory and oncogenic kinase signaling in relevant disease models [1]. This dual inhibition profile is particularly suited for: (1) Acute myeloid leukemia models where both FLT3 mutations and inflammatory cytokine signaling contribute to disease progression; (2) Myelodysplastic syndrome studies examining the interplay between innate immune activation (via IRAK4/TLR pathways) and clonal hematopoiesis; (3) Preclinical evaluation of IRAK4 as a therapeutic target in inflammatory disorders such as rheumatoid arthritis or psoriasis, where the compound's FLT3 activity may provide additional benefit in myeloid-driven inflammation. The 78-fold selectivity window between these two targets allows researchers to titrate concentrations to favor one pathway over the other when required [2].

Kinase Selectivity Panel Calibration and Off-Target Screening

Given its well-characterized cross-class selectivity profile—potent against Pim kinases, IRAK4, and FLT3, but weak against DNMT3A (Ki = 13.8 μM) and KDM4A (IC50 = 15.6 μM)—this compound serves as an ideal reference standard for calibrating kinase selectivity panels and validating high-throughput screening assays [1]. Commercial screening service providers and internal drug discovery groups can utilize this molecule as: (1) A positive control for Pim/IRAK4/FLT3 assay validation with expected hit confirmation in the low nanomolar range; (2) A negative control for DNMT and KDM epigenetic target assays, where it should show minimal interference at concentrations up to 10 μM; (3) A benchmark compound for evaluating the selectivity of newly synthesized 4-aminopyridine derivatives against a known reference point. The availability of BindingDB-curated quantitative data for this specific CAS number across multiple targets enhances its utility as a cross-laboratory standardization tool [2].

Structure-Activity Relationship (SAR) Exploration: 3-Aryl-4-aminopyridine Scaffold Optimization

This compound represents a defined anchor point for SAR studies aimed at optimizing the 3-aryl-4-aminopyridine scaffold for improved kinase selectivity or pharmacokinetic properties [1]. The 2,3-dimethylphenyl substitution pattern provides a specific steric and electronic profile that can be systematically varied to explore: (1) The effect of methyl group position (e.g., 2,4-dimethyl, 3,5-dimethyl, or mono-methyl analogs) on Pim isoform selectivity; (2) Replacement of the 2,3-dimethylphenyl group with heteroaromatic rings (e.g., pyridyl, pyrimidinyl) to modulate solubility and metabolic stability; (3) Introduction of substituents at the pyridine 2-, 5-, or 6-positions to alter kinase binding mode. This compound's fully characterized kinase inhibition fingerprint enables medicinal chemists to quantify improvements in selectivity and potency relative to a well-defined baseline [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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